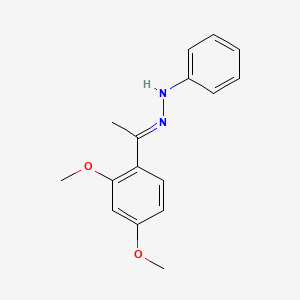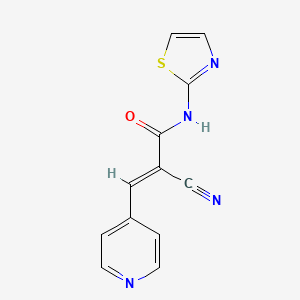![molecular formula C10H15N3O3S B5718481 ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate](/img/structure/B5718481.png)
ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}carbamate, commonly known as DMCTC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC is a thiazole-based carbamate that has been synthesized using different methods.
Mechanism of Action
DMCTC exerts its biological activities through various mechanisms of action. For instance, its anticancer activity is attributed to its ability to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. DMCTC has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
DMCTC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. DMCTC has also been found to reduce the growth of bacteria and fungi and to exhibit low toxicity towards mammalian cells.
Advantages and Limitations for Lab Experiments
DMCTC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. Additionally, its low solubility may limit its bioavailability in vivo.
Future Directions
There are several future directions for the use of DMCTC in scientific research. For instance, its potential as a fluorescent probe for the detection of metal ions could be further explored. Its anticancer and antimicrobial activities could also be investigated in vivo to determine its potential as a therapeutic agent. Additionally, its use as a precursor for the synthesis of other thiazole-based compounds could be further explored to develop new compounds with improved biological activities.
Conclusion
In conclusion, DMCTC is a thiazole-based carbamate that has attracted significant attention in scientific research due to its potential applications in various fields. DMCTC has been synthesized using different methods and has been found to exhibit potent biological activities, including anticancer, antimicrobial, and antifungal activities. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. DMCTC has several advantages for use in laboratory experiments, but its low solubility may limit its bioavailability in vivo. There are several future directions for the use of DMCTC in scientific research, including its potential as a fluorescent probe and as a therapeutic agent.
Synthesis Methods
DMCTC can be synthesized through various methods, including the reaction of ethyl carbamate with 2-amino-4-methyl-5-thiazolecarboxylic acid, followed by the addition of dimethylformamide dimethylacetal. Another method involves the reaction of ethyl carbamate with 2-amino-4-methylthiazole-5-carboxylic acid, followed by the addition of dimethylformamide diethylacetal. These methods have been used to produce DMCTC with high yield and purity.
Scientific Research Applications
DMCTC has been used in scientific research in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMCTC has been found to exhibit anticancer, antimicrobial, and antifungal activities. It has also been used as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other thiazole-based compounds.
properties
IUPAC Name |
ethyl N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-16-10(15)12-9-11-6(2)7(17-9)8(14)13(3)4/h5H2,1-4H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALRUWBJINAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)




![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)




![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)

![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)